

1,3-Di-tert-butylimidazolium tetrafluoroborate synthesis and characterization

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Compound of Interest

Compound Name: 1,3-Di-tert-butylimidazolium
tetrafluoroborate

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In-depth Technical Guide: 1,3-Di-tert-butylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1,3-Di-tert-butylimidazolium tetrafluoroborate**, an N-heterocyclic carbene (NHC) precursor with significant applications in catalysis.

Introduction

1,3-Di-tert-butylimidazolium tetrafluoroborate is a salt that serves as a precursor to the N-heterocyclic carbene 1,3-di-tert-butylimidazol-2-ylidene. NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts. The bulky tert-butyl groups on the nitrogen atoms of the imidazolium ring provide steric shielding to the resulting carbene and any coordinated metal center, which can enhance the stability and influence the catalytic activity of the corresponding complexes.

Synthesis

A common synthetic route to 1,3-di-tert-butylimidazolium salts involves a one-pot reaction of glyoxal, paraformaldehyde, and tert-butylamine to form the imidazolium cation, followed by anion exchange to introduce the tetrafluoroborate anion. A general description for the synthesis

of **1,3-Di-tert-butylimidazolium tetrafluoroborate** involves the reaction of paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate (35% in water).

Experimental Protocol: General Synthesis of 1,3-Dialkylimidazolium Salts

While a detailed, peer-reviewed experimental protocol specifically for the tetrafluoroborate salt of the di-tert-butyl imidazolium cation is not readily available in the searched literature, a general multi-step procedure for symmetric imidazolium salts can be inferred. This typically involves the formation of the imidazolium halide salt, followed by a salt metathesis reaction to introduce the desired tetrafluoroborate anion.

Step 1: Synthesis of 1,3-Di-tert-butylimidazolium Halide (e.g., Chloride)

A plausible approach involves the reaction of a 1,4-di-tert-butyl-1,4-diazabutadiene with a suitable C1 source, such as paraformaldehyde, in the presence of an acid like hydrochloric acid.

Step 2: Anion Exchange

The resulting 1,3-di-tert-butylimidazolium halide is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, in a suitable solvent. The choice of solvent depends on the solubility of the reactants and the resulting salts to drive the reaction to completion, often by precipitation of the halide salt byproduct.

Note: Without a specific literature precedent, the exact stoichiometry, reaction conditions (temperature, time), solvents, and purification methods for **1,3-Di-tert-butylimidazolium tetrafluoroborate** cannot be provided in a detailed, step-by-step format.

Characterization

The characterization of **1,3-Di-tert-butylimidazolium tetrafluoroborate** would typically involve a suite of spectroscopic and analytical techniques to confirm its identity, purity, and physical properties.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ BF ₄ N ₂	[1][2]
Molecular Weight	268.10 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	157-198 °C	[1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for **1,3-Di-tert-butylimidazolium tetrafluoroborate** is not available in the searched literature. The data presented below is for the structurally related but different compound, 1-butyl-3-methylimidazolium tetrafluoroborate, and is provided for illustrative purposes only.

Illustrative Spectroscopic Data for a Similar Imidazolium Tetrafluoroborate:

Technique	Data for 1-butyl-3-methylimidazolium tetrafluoroborate
¹ H NMR	δ (ppm): 8.66 (s, 1H), 7.37 (s, 2H), 4.14 (t, 2H), 3.89 (s, 3H), 1.81 (quintet, 2H), 1.32 (sextet, 2H), 0.91 (t, 3H)
¹³ C NMR	δ (ppm): 136.2, 123.8, 122.5, 49.7, 36.1, 31.9, 19.3, 13.1

Thermal Analysis

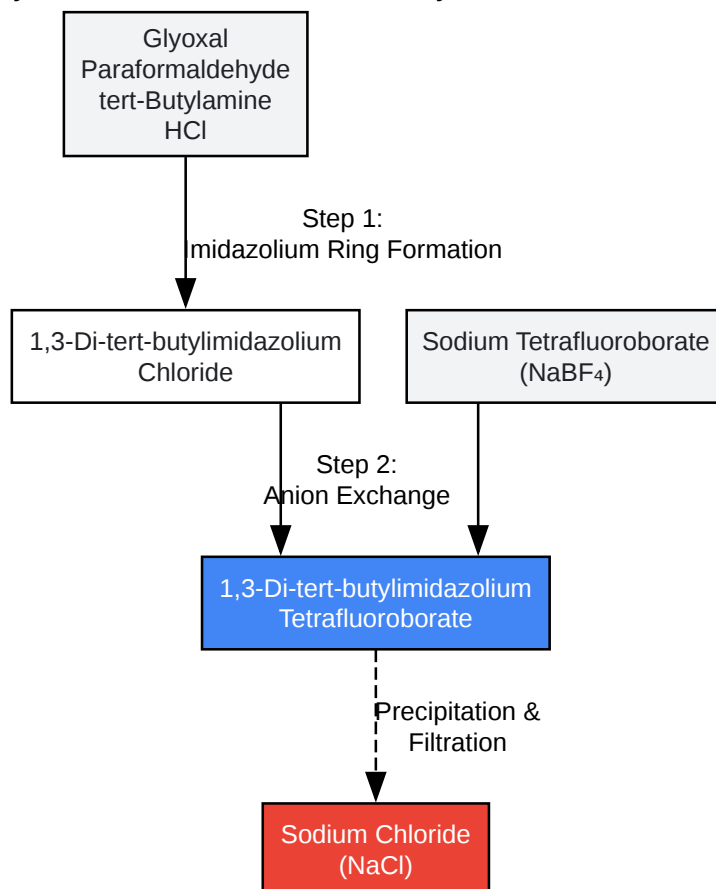
Specific TGA and DSC data for **1,3-Di-tert-butylimidazolium tetrafluoroborate** is not available in the searched results. Thermal analysis would be crucial to determine its decomposition temperature and identify any phase transitions.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized, two-step workflow for the synthesis of a 1,3-dialkylimidazolium tetrafluoroborate, which is a plausible pathway for the target compound in the absence of a specific one-pot synthesis protocol.

General Synthesis Workflow for 1,3-Dialkylimidazolium Tetrafluoroborate



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Caption: Generalized two-step synthesis of 1,3-dialkylimidazolium tetrafluoroborate.

Conclusion

1,3-Di-tert-butylimidazolium tetrafluoroborate is a valuable precursor in the field of N-heterocyclic carbene chemistry. While a general synthetic strategy is known, a detailed, publicly

available experimental protocol and comprehensive characterization data are currently lacking in the scientific literature. Further research and publication of these details would be beneficial for the broader scientific community, particularly for those in catalyst and drug development.

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References

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